N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activity of Quinazoline Derivatives
Research has led to the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating significant anti-monoamine oxidase and antitumor activities. This synthesis involved the reaction of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, further expanding the potential applications of quinazoline derivatives in scientific research and medicine (Markosyan et al., 2015).
Green Synthesis Approaches
Environmentally Friendly Synthesis Methods
An innovative "dry" and "wet" green synthesis approach has been developed for the preparation of spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-ones, utilizing environmentally benign conditions. This method demonstrates the synthesis of 2,2′-disubstituted quinazolinones from various aminocarboxamides and cycloalkanones, offering a sustainable alternative for chemical synthesis with high yields up to 99% (Miklós & Fülöp, 2010).
Cyclization Techniques
Photoinduced and N-Bromosuccinimide-Mediated Cyclization
A method for synthesizing quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides has been reported. This technique showcases the versatility in cyclization reactions, offering a pathway for the synthesis of complex molecular structures with varying regioselectivity based on the substituents attached to the phenyl ring (Li et al., 2013).
Antimicrobial Activities
Antimicrobial Properties of Quinazoline Derivatives
The synthesis of new spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes has been undertaken, revealing significant antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria and fungi. This research contributes to the ongoing search for new antimicrobial agents with potential applications in combating infectious diseases (Al-Romaizan, 2020).
Antineoplastic Activities
Cytotoxic Activity of Novel Sulfonamide Derivatives
A study on the synthesis of various sulfonamide derivatives incorporating different moieties has shown promising results in the in vitro screening against breast and colon cancer cell lines. One compound, in particular, demonstrated potent cytotoxic activity comparable to the reference drug 5-fluorouracil, highlighting the potential of these derivatives in cancer therapy (Ghorab et al., 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c22-15-7-6-8-16(13-15)23-19(26)14-27-20-17-9-2-3-10-18(17)24-21(25-20)11-4-1-5-12-21/h2-3,6-10,13,24H,1,4-5,11-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFXGLNGGVNLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide |
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